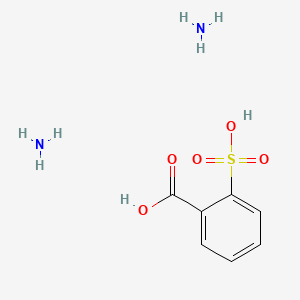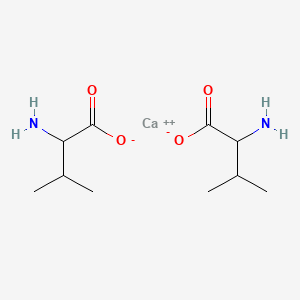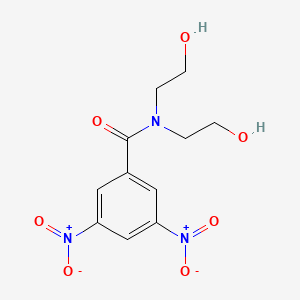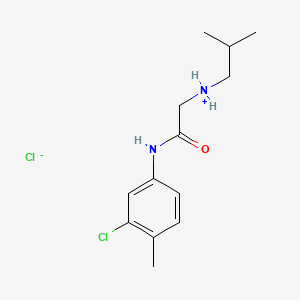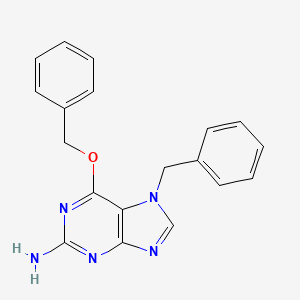
7-Benzyl-6-benzyloxy-7h-purin-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-6-benzyloxy-7H-purin-2-ylamine is a chemical compound with the molecular formula C19H17N5O It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-6-benzyloxy-7H-purin-2-ylamine typically involves the reaction of appropriate purine derivatives with benzylating agents. One common method is the benzylation of 6-benzyloxy-7H-purin-2-amine using benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-6-benzyloxy-7H-purin-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions 2 and 6.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to various substituted purine derivatives.
Scientific Research Applications
7-Benzyl-6-benzyloxy-7H-purin-2-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and viral infections.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Benzyl-6-benzyloxy-7H-purin-2-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting an anti-cancer effect.
Comparison with Similar Compounds
Similar Compounds
6-Benzyloxy-7H-purin-2-amine: A closely related compound with similar chemical properties.
2-Amino-6-benzyloxypurine: Another derivative of purine with potential biological activities.
6-(Benzyloxy)-2-amino-7H-purine-7-acetonitrile:
Uniqueness
7-Benzyl-6-benzyloxy-7H-purin-2-ylamine is unique due to its specific substitution pattern on the purine ring, which can confer distinct chemical and biological properties. Its benzyl and benzyloxy groups may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C19H17N5O |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
7-benzyl-6-phenylmethoxypurin-2-amine |
InChI |
InChI=1S/C19H17N5O/c20-19-22-17-16(18(23-19)25-12-15-9-5-2-6-10-15)24(13-21-17)11-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H2,20,22,23) |
InChI Key |
ZNVQFYXIYWGAJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C(=NC(=N3)N)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


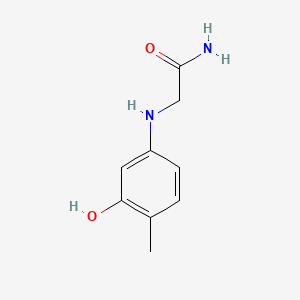
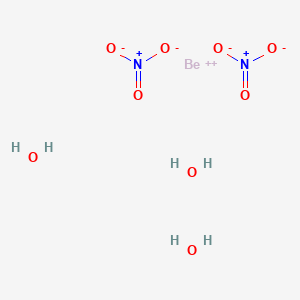
![1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol](/img/structure/B13755399.png)
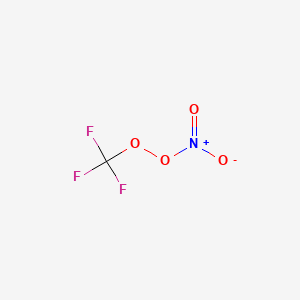

![Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13755411.png)

